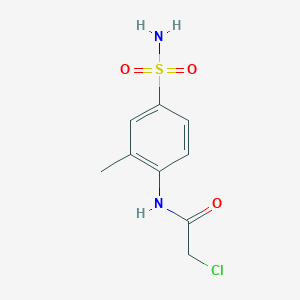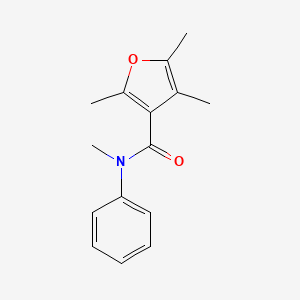
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Aplicaciones Científicas De Investigación
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters, and their inhibition has been linked to the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of enzymes involved in the regulation of neurotransmitters. This compound has been shown to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. This leads to an accumulation of neurotransmitters, which can have beneficial effects on cognitive function and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective inhibitors of specific enzymes. Additionally, the potential applications of this compound in the treatment of other neurodegenerative disorders and psychiatric disorders should be explored.
Métodos De Síntesis
The synthesis of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the condensation of 2-aminobenzimidazole with 3,4-dihydroisoquinoline-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of this compound has been optimized, and various modifications have been made to improve the yield and purity of the product.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(12-21-13-19-16-7-3-4-8-17(16)21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZAAXHDJAJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)



![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)

